molecular formula C19H24Cl3N7O2 B12741763 Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride CAS No. 85461-02-5

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride

Cat. No.: B12741763
CAS No.: 85461-02-5
M. Wt: 488.8 g/mol
InChI Key: KMNMYKSBWFQQLV-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as medicine, chemistry, and industry. This compound is known for its unique structure, which includes a theophylline core linked to a dichlorophenyl-dimethylguanidino group via a propyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride typically involves multiple steps:

    Formation of the Theophylline Core: Theophylline is synthesized from xanthine through methylation and subsequent oxidation.

    Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.

    Introduction of the Dichlorophenyl-Dimethylguanidino Group: This step involves the reaction of the propylated theophylline with 2,6-dichlorophenyl isocyanate and dimethylamine to form the desired guanidino group.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical or industrial standards.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the guanidino group.

    Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents like chlorine or bromine.

Major Products Formed

    Oxidation Products: Various oxidized derivatives of theophylline.

    Reduction Products: Reduced forms of the guanidino group.

    Substitution Products: Halogen-substituted derivatives on the dichlorophenyl ring.

Scientific Research Applications

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential use in treating respiratory diseases, cardiovascular conditions, and as an anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, including phosphodiesterases and adenosine receptors.

    Pathways Involved: It modulates cyclic AMP levels, leading to bronchodilation, anti-inflammatory effects, and other physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A simpler form without the dichlorophenyl-dimethylguanidino group.

    Aminophylline: A compound that includes theophylline and ethylenediamine.

    Caffeine: A structurally related compound with similar stimulant effects.

Uniqueness

Theophylline, 7-(3-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)propyl)-, hydrochloride is unique due to its specific structural modifications, which enhance its solubility, stability, and potential therapeutic effects compared to other similar compounds.

Properties

CAS No.

85461-02-5

Molecular Formula

C19H24Cl3N7O2

Molecular Weight

488.8 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]-1,1-dimethylguanidine;hydrochloride

InChI

InChI=1S/C19H23Cl2N7O2.ClH/c1-25(2)18(24-14-12(20)7-5-8-13(14)21)22-9-6-10-28-11-23-16-15(28)17(29)27(4)19(30)26(16)3;/h5,7-8,11H,6,9-10H2,1-4H3,(H,22,24);1H

InChI Key

KMNMYKSBWFQQLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C.Cl

Origin of Product

United States

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